molecular formula C10H14N2O4S B4899615 N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide

N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide

Cat. No. B4899615
M. Wt: 258.30 g/mol
InChI Key: QZIBCEBVGCSXIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involves multiple steps starting from basic materials like 4-amino-2-hydroxybenzoic acid, followed by reactions like methylation, ethylation, and oxidation, resulting in yields around 24.5% (Wang Yu, 2008).

Molecular Structure Analysis

  • Studies on similar sulfonamide compounds reveal the presence of different conformers in their molecular structure, which is crucial for understanding their chemical behavior. For instance, the N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides exhibit various conformers in solution, influencing their physical and chemical properties (Olivato et al., 2009).

Chemical Reactions and Properties

  • The reactions of sulfonamide derivatives, such as the synthesis of 5-alkyl-2(5H)-furanones from N-phenyl-3-(phenylsulfonyl)propanamide, demonstrate the reactivity of these compounds and their potential for producing various chemical derivatives (Tanaka et al., 1984).
  • The synthesis of other related sulfonamides has led to compounds with potent antibacterial and antifungal activities, suggesting the chemical versatility of these molecules (Zala et al., 2015).

Physical Properties Analysis

  • The physical properties of these compounds can be influenced by their molecular structure and conformations. For instance, the stability and solvation effects in different conformers of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides have been studied, shedding light on the physical aspects of these molecules (Olivato et al., 2008).

Chemical Properties Analysis

  • Sulfonamide derivatives have been shown to have significant chemical properties, such as inhibitory effects on enzymes and potential applications in treating conditions like Alzheimer's disease. These properties underscore the chemical utility of these compounds (Abbasi et al., 2018).
  • Additionally, the chemical synthesis and optimization processes for these compounds, such as for methyl 2-methoxy-5-aminosulfonyl benzoate, highlight the efficiency and yield improvements possible in their production (Xu et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 5-(Aminosulfonyl)-2-methoxybenzoyl chloride, suggests that in case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . It is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam for fire-fighting .

properties

IUPAC Name

N-(2-methoxy-5-sulfamoylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-10(13)12-8-6-7(17(11,14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIBCEBVGCSXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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